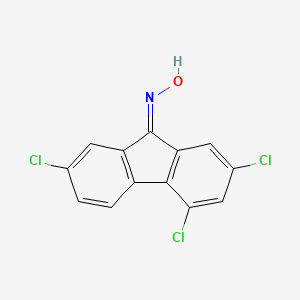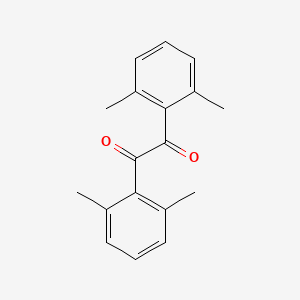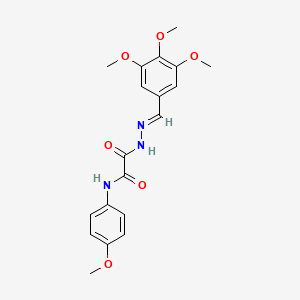
3,6-DMAD hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-DMAD hydrochloride, also known as N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride, is an acridine derivative. It is a potent inhibitor of the IRE1α-XBP1s pathway, which is involved in the unfolded protein response. This compound has shown significant potential in cancer research, particularly in the study of multiple myeloma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DMAD hydrochloride involves the reaction of acridine derivatives with dimethylaminopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
3,6-DMAD hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction may produce reduced acridine derivatives .
科学的研究の応用
3,6-DMAD hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Studied for its effects on cellular pathways, particularly the IRE1α-XBP1s pathway.
Medicine: Investigated for its potential in cancer therapy, especially in the treatment of multiple myeloma.
Industry: Utilized in the development of new pharmaceuticals and as a component in chemical libraries for drug discovery
作用機序
3,6-DMAD hydrochloride exerts its effects by inhibiting the IRE1α-XBP1s pathway. This pathway is crucial for the unfolded protein response, which helps cells cope with stress. By inhibiting this pathway, this compound disrupts the cellular stress response, leading to increased secretion of interleukin-6 and inhibition of IRE1α oligomerization and endoribonuclease activity .
類似化合物との比較
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness
Compared to these similar compounds, 3,6-DMAD hydrochloride is unique due to its potent inhibition of the IRE1α-XBP1s pathway and its specific effects on interleukin-6 secretion and IRE1α oligomerization. This makes it particularly valuable in cancer research, especially for studying multiple myeloma .
特性
分子式 |
C22H31N5 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine |
InChI |
InChI=1S/C22H31N5/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24) |
InChIキー |
UIWOQSJSDYDIQJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






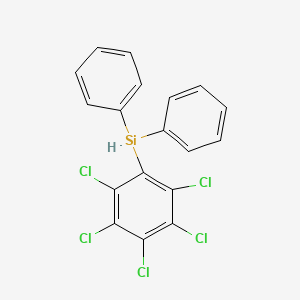
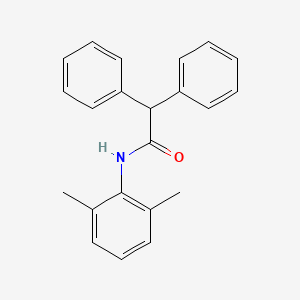

![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)
